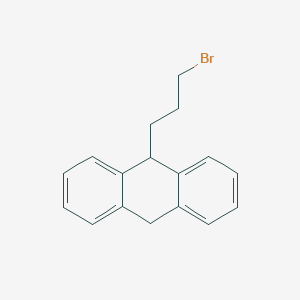

9-(3-Bromopropyl)-9,10-dihydroanthracene

Description

Structure

3D Structure

Properties

CAS No. |

63820-36-0 |

|---|---|

Molecular Formula |

C17H17Br |

Molecular Weight |

301.2 g/mol |

IUPAC Name |

9-(3-bromopropyl)-9,10-dihydroanthracene |

InChI |

InChI=1S/C17H17Br/c18-11-5-10-17-15-8-3-1-6-13(15)12-14-7-2-4-9-16(14)17/h1-4,6-9,17H,5,10-12H2 |

InChI Key |

MMYMTBUOFXSSPN-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C(C3=CC=CC=C31)CCCBr |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 9 3 Bromopropyl 9,10 Dihydroanthracene

Precursor Synthesis and Functionalization Strategies

The construction of 9-(3-Bromopropyl)-9,10-dihydroanthracene can be approached through several synthetic routes, primarily revolving around the formation of a key 9-substituted-9,10-dihydroanthracene intermediate followed by functional group manipulation or direct alkylation.

Synthesis of 9-Substituted-9,10-dihydroanthracene Intermediates

The foundational precursor for these syntheses is 9,10-dihydroanthracene (B76342). It is commonly prepared by the reduction of anthracene (B1667546). A typical laboratory method involves a dissolving metal reduction, such as the Bouveault–Blanc reduction, using sodium and ethanol. wikipedia.org

Two primary strategies emerge for creating a suitable intermediate for the target molecule:

Direct Alkylation Precursor (9,10-Dihydroanthracene Anion): The most direct route utilizes the 9,10-dihydroanthracene molecule itself as the immediate precursor. The acidity of the C-H bonds at the 9- and 10-positions (pKa ≈ 30.1 in DMSO) allows for deprotonation by a strong base to form a resonance-stabilized carbanion. This anion serves as a potent nucleophile for subsequent alkylation reactions.

Functional Group Transformation Precursor (9-Allyl-9,10-dihydroanthracene): An alternative strategy involves first synthesizing an intermediate with a functional group that can be later converted to the desired bromopropyl moiety. A prime candidate for this approach is 9-allyl-9,10-dihydroanthracene. This intermediate is synthesized by the deprotonation of 9,10-dihydroanthracene with a strong base like n-butyllithium (n-BuLi) in an aprotic solvent such as tetrahydrofuran (B95107) (THF), followed by quenching the resulting anion with an allyl halide, typically allyl bromide.

Introduction of the 3-Bromopropyl Moiety via Selective Alkylation or Bromination Reactions

Following the generation of the necessary precursor, the 3-bromopropyl group is introduced through one of two main transformations:

Selective Alkylation: This method involves the reaction of the 9,10-dihydroanthracene anion with a bifunctional electrophile, 1,3-dibromopropane (B121459). The reaction is typically carried out in an inert solvent like THF at low temperatures. Careful control of stoichiometry (using a slight excess of the dihydroanthracene anion or limiting the amount of 1,3-dibromopropane) is crucial to favor the desired mono-alkylation product and minimize the formation of the di-substituted byproduct, 1,3-bis(9,10-dihydroanthracen-9-yl)propane.

Radical Hydrobromination: This pathway is employed when starting with the 9-allyl-9,10-dihydroanthracene intermediate. The terminal double bond of the allyl group undergoes an anti-Markovnikov addition of hydrogen bromide (HBr). chemistrysteps.com This reaction is characteristically a free-radical process, initiated by peroxides (e.g., benzoyl peroxide) or an azo initiator like azobisisobutyronitrile (AIBN) in the presence of HBr. youtube.comresearchgate.net The regioselectivity is governed by the formation of the more stable radical intermediate; in this case, the bromine radical adds to the less substituted carbon of the alkene, leading to a secondary radical on the internal carbon, which then abstracts a hydrogen atom from HBr to yield the terminal bromide. libretexts.org This method selectively produces the 3-bromopropyl chain as desired.

Green Chemistry Approaches in Synthesis

Incorporating principles of green chemistry into the synthesis of this compound aims to reduce environmental impact and improve safety. Research into related dihydroanthracene derivatives has highlighted several promising strategies. tandfonline.com

Solvent-Free Reactions: For certain transformations of the dihydroanthracene core, solvent-free conditions have proven effective. researchgate.net For instance, solid-state reactions promoted by grinding or milling can reduce waste and simplify product isolation. tandfonline.comresearchgate.net This could potentially be applied to the alkylation step, minimizing the use of volatile organic solvents.

Alternative Solvents: Where solvents are necessary, replacing hazardous options like chlorinated solvents (e.g., CCl₄, sometimes used in radical reactions) with "greener" alternatives like acetonitrile (B52724) or supercritical fluids can significantly improve the environmental profile of the synthesis. scielo.br

Catalyst-Free Conditions: Methodologies that avoid heavy metal catalysts or stoichiometric reagents are preferred. The radical hydrobromination step, while requiring an initiator, can be optimized to use minimal amounts, and photochemical initiation can be an alternative to chemical initiators.

Atom Economy: Synthetic routes are designed to maximize the incorporation of atoms from the reactants into the final product. The allylation followed by hydrobromination pathway generally exhibits good atom economy.

Stereochemical Control in Synthesis

The C9 position in this compound is a stereocenter. Standard synthetic procedures, such as deprotonation with an achiral base like n-BuLi followed by alkylation, will result in the formation of a racemic mixture (an equal mixture of the R and S enantiomers).

Achieving stereochemical control to selectively synthesize one enantiomer requires more advanced asymmetric synthesis techniques. While specific methods for this target molecule are not widely reported, established principles of asymmetric synthesis can be proposed:

Chiral Auxiliaries: A chiral auxiliary could be temporarily attached to the 9,10-dihydroanthracene scaffold to direct the approach of the electrophile (e.g., allyl bromide or 1,3-dibromopropane) to one face of the molecule, followed by removal of the auxiliary.

Asymmetric Catalysis: The use of a chiral catalyst could differentiate between the two enantiotopic faces of the intermediate anion or the starting 9,10-dihydroanthracene. Molybdenum-catalyzed asymmetric allylic alkylation reactions, for example, have been used to achieve stereocontrol in complex systems and represent a potential strategy for the stereocontrolled synthesis of the 9-allyl intermediate. pitt.edu

Chiral Bases: Deprotonation using a chiral lithium amide base could potentially create a chiral ion pair, leading to a modest to high degree of enantioselectivity in the subsequent alkylation step.

These approaches add complexity to the synthesis but are essential for applications where a specific stereoisomer is required.

Elucidation of Molecular Structure and Conformation

Advanced Spectroscopic Methods for Structural Assignment

Spectroscopic techniques are indispensable tools for determining the intricate structural details of organic molecules in various states.

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR) within a molecule. For 9-(3-Bromopropyl)-9,10-dihydroanthracene, the NMR spectra would reveal characteristic signals corresponding to the dihydroanthracene core and the bromopropyl substituent.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzene (B151609) rings, the protons at the 9- and 10-positions of the central ring, and the protons of the 3-bromopropyl chain. The aromatic protons would likely appear as a complex multiplet in the range of 7.0-7.5 ppm. The proton at the 9-position (CH), being a methine proton adjacent to an alkyl substituent, would likely resonate as a multiplet. The methylene (B1212753) protons at the 10-position (CH₂) are diastereotopic and would be expected to appear as a pair of doublets or a more complex multiplet. The protons of the propyl chain would exhibit characteristic shifts and coupling patterns. The methylene group attached to the bromine atom (CH₂Br) would be the most deshielded, likely appearing around 3.4-3.6 ppm as a triplet. The adjacent methylene group (CH₂) would resonate further upfield, and the methylene group attached to the dihydroanthracene ring would be influenced by the aromatic system.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data. The aromatic carbons would generate a series of signals in the typical aromatic region (120-145 ppm). The quaternary carbons of the fused rings would also be identifiable. The C9 and C10 carbons of the central ring are of particular interest. The C9 carbon, bearing the propyl substituent, would have a chemical shift influenced by the alkyl group. The C10 methylene carbon would also have a characteristic shift. The carbons of the bromopropyl chain would be clearly distinguishable, with the carbon bonded to bromine (C-Br) appearing at a characteristic downfield shift.

Predicted ¹H and ¹³C NMR data for this compound based on analogous compounds.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic-H | 7.0 - 7.5 (m) | 125 - 145 |

| H-9 | Multiplet | ~45-55 |

| H-10 | Multiplet | ~30-40 |

| -CH₂- (alpha to ring) | Multiplet | ~30-35 |

| -CH₂- (beta to ring) | Multiplet | ~25-30 |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₇H₁₇Br), HRMS would provide a highly accurate mass measurement, confirming its molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecular ion peak [M]⁺ would be observed, along with a characteristic [M+2]⁺ peak of nearly equal intensity, which is indicative of the presence of a bromine atom. Common fragmentation pathways would likely involve the loss of the bromine atom to form a stable carbocation. Cleavage of the propyl chain is also expected. A prominent peak corresponding to the dihydroanthracenyl moiety would likely be observed. Analysis of the fragmentation pattern of the parent compound, 9,10-dihydroanthracene (B76342), shows major peaks at m/z 180 (molecular ion), 179 (loss of H), and 178 (loss of H₂). nih.gov For the title compound, analogous fragmentation would be expected after initial loss of the bromopropyl side chain.

Predicted Key Fragmentation Peaks for this compound.

| m/z | Predicted Fragment |

|---|---|

| 299/301 | [M]⁺ (Molecular ion with Br isotopes) |

| 220 | [M - Br]⁺ |

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

IR Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the dihydroanthracene ring and the propyl chain would appear just below 3000 cm⁻¹. docbrown.infodocbrown.info The presence of the C-Br bond would be indicated by a strong absorption in the fingerprint region, typically between 650 and 510 cm⁻¹. quimicaorganica.org Aromatic C=C stretching vibrations would be seen in the 1600-1450 cm⁻¹ region. The IR spectrum of the parent 9,10-dihydroanthracene shows characteristic peaks for these aromatic and aliphatic C-H and C=C vibrations. nist.gov

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations would give rise to strong Raman signals. The C-C stretching of the dihydroanthracene skeleton and the propyl chain would also be observable.

Predicted Characteristic IR Absorption Bands.

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | < 3000 |

| Aromatic C=C Stretch | 1600 - 1450 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction study of this compound would provide accurate bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the crystal lattice.

Based on studies of related 9,10-disubstituted dihydroanthracenes, the central dihydroanthracene ring is not planar but adopts a boat-like conformation. rsc.org For instance, the crystal structure of 9,9-dimethyl-9,10-dihydroanthracene (B1601444) shows a boat conformation for the central ring. researchgate.net The substituent at the 9-position can adopt either a pseudo-axial or pseudo-equatorial position. The preferred conformation would depend on minimizing steric interactions. The bromopropyl chain would also have a preferred orientation to minimize steric strain with the bulky dihydroanthracene core. The crystal packing would be influenced by intermolecular interactions, such as van der Waals forces.

Conformational Analysis of the Dihydroanthracene Ring System and the Propyl Chain

The dihydroanthracene ring system is known to be flexible, existing in a dynamic equilibrium between different conformations. The central six-membered ring can adopt a boat-like or a more planar conformation. datapdf.com The presence of a substituent at the 9-position significantly influences this conformational preference.

For this compound, the bulky bromopropyl group would likely favor a conformation that minimizes steric hindrance. Computational modeling and NMR studies on similar 9-alkyl-9,10-dihydroanthracenes suggest that the substituent may prefer a pseudo-axial orientation to reduce steric interactions with the peri-protons of the aromatic rings. rsc.org

Reaction Chemistry and Mechanistic Studies of 9 3 Bromopropyl 9,10 Dihydroanthracene

Reactivity of the Bromopropyl Moiety

The presence of a terminal bromine atom on the propyl chain makes this part of the molecule a focal point for a variety of organic transformations. The primary reactions of this alkyl bromide functionality include nucleophilic substitutions, eliminations, and as a substrate for organometallic cross-coupling, though specific documented examples for the latter are sparse for this particular compound.

Nucleophilic Substitution Reactions (e.g., derivatization, cyclization precursors)

The carbon-bromine bond in the bromopropyl group is polarized, rendering the terminal carbon electrophilic and susceptible to attack by nucleophiles. This allows for a range of derivatization reactions where the bromine is displaced by other functional groups.

A significant and well-documented reaction for this compound is its use as a precursor for intramolecular cyclization. Treatment of 9-(3-Bromopropyl)-9,10-dihydroanthracene with a strong base, such as phenyllithium (B1222949) or sodium amide, can induce an intramolecular alkylation. The base abstracts a proton from the C-10 position of the dihydroanthracene ring, which is acidic due to the adjacent aromatic rings. The resulting carbanion then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the bromopropyl chain and displacing the bromide ion to form a new carbon-carbon bond. This cyclization yields the bridged tetracyclic hydrocarbon 9,10-dihydro-9,10-propanoanthracene .

This transformation serves as a prime example of how the bromopropyl moiety acts as a reactive handle to construct more complex, rigid molecular architectures.

Table 1: Intramolecular Cyclization of this compound

| Starting Material | Reagents/Conditions | Product | Reaction Type |

|---|

While specific examples of intermolecular derivatization (e.g., reaction with amines, azides, or cyanides) are not extensively detailed in the literature for this exact molecule, the principles of SN2 reactions suggest that it would readily react with various nucleophiles to yield a diverse array of 9-substituted-propyl-9,10-dihydroanthracene derivatives.

Elimination Reactions

Alkyl halides, in the presence of a strong, sterically hindered base, can undergo elimination reactions to form alkenes. For this compound, a base like potassium tert-butoxide could facilitate an E2 elimination. This would involve the abstraction of a proton from the carbon adjacent to the bromine-bearing carbon, leading to the formation of 9-(prop-1-en-1-yl)-9,10-dihydroanthracene and elimination of hydrogen bromide. The regioselectivity of this reaction would favor the more substituted (Zaitsev's rule) or less substituted (Hofmann's rule) alkene depending on the steric bulk of the base used. However, specific studies detailing this pathway for this compound are not prominent in the surveyed literature.

Organometallic Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The carbon-bromine bond of the propyl chain is a potential site for palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C bond formation.

Suzuki Coupling: This would involve the reaction of this compound with an organoboron compound in the presence of a palladium catalyst and a base.

Sonogashira Coupling: This reaction would couple the alkyl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst.

Heck Coupling: This would involve the reaction with an alkene in the presence of a palladium catalyst and a base.

Despite the synthetic utility of these reactions for primary alkyl bromides, specific documented applications using this compound as the substrate are not readily found. Such reactions would theoretically allow for the extension of the propyl chain and the introduction of aryl, alkynyl, or vinyl functionalities, further demonstrating its potential as a synthetic intermediate.

Transformations Involving the Dihydroanthracene Core

The central, non-aromatic ring of the 9,10-dihydroanthracene (B76342) moiety is the site of significant chemical reactivity, primarily involving oxidation and aromatization to restore the fully conjugated anthracene (B1667546) system.

Oxidation and Reduction Pathways

The dihydroanthracene core can be oxidized to form corresponding anthraquinone (B42736) derivatives. A notable pathway involves the visible-light-triggered photo-oxygenation of 9,10-dihydroanthracene with molecular oxygen (O₂), which can yield anthraquinone quantitatively under mild, catalyst-free conditions. nih.gov This process is believed to proceed through the formation of a superoxide (B77818) anion radical. nih.gov By extension, this compound would be expected to undergo a similar transformation to yield 2-(3-Bromopropyl)anthraquinone . Further oxidation can also lead to the formation of 9,10-dihydroxyanthracene derivatives.

Reduction of the dihydroanthracene core is less common as it is already a partially hydrogenated form of anthracene. Further reduction would require forcing conditions to hydrogenate the terminal aromatic rings, a process that would disrupt their aromaticity and is therefore energetically unfavorable.

Aromatization Studies

The conversion of the 9,10-dihydroanthracene scaffold back to the fully aromatic anthracene system is a common and important transformation. This oxidative dehydrogenation can be achieved using a variety of reagents.

A highly effective method for the aromatization of dihydroanthracenes involves the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). Studies have shown that a catalytic system of DDQ and sodium nitrite (B80452) (NaNO₂) with oxygen as the terminal oxidant can achieve near-quantitative conversion of 9,10-dihydroanthracene to anthracene. This process would convert this compound to 9-(3-Bromopropyl)anthracene .

Another method involves treatment with strong bases and an alkyl halide. For instance, the reaction of highly alkyl-substituted dihydroanthracenes with n-butyllithium (n-BuLi), tetramethylethylenediamine (TMEDA), and methyl iodide (MeI) has been shown to yield the corresponding anthracene derivatives in high yields. oup.com This reaction proceeds via deprotonation at the 9 and 10 positions followed by a process that results in aromatization. oup.com

Table 2: Aromatization of Dihydroanthracene Derivatives

| Starting Material | Reagents/Conditions | Product |

|---|---|---|

| 9,10-Dihydroanthracene | DDQ, NaNO₂, O₂, 120 °C | Anthracene |

Electrophilic Aromatic Substitution on Aromatic Rings

No published data are available for the electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions) on the aromatic rings of this compound.

Mechanistic Investigations of Key Transformations

There are no mechanistic studies reported in the scientific literature concerning the key transformations of this compound.

Theoretical and Computational Chemistry of 9 3 Bromopropyl 9,10 Dihydroanthracene

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic behavior of 9-(3-Bromopropyl)-9,10-dihydroanthracene. These calculations provide a detailed picture of the electron distribution and the nature of the molecular orbitals, which are crucial for predicting the molecule's reactivity and spectroscopic properties.

By solving the Schrödinger equation for the molecule, albeit with approximations, the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting electrophilic sites. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more readily excitable and thus more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich dihydroanthracene ring system, while the LUMO may have significant contributions from the bromopropyl side chain, particularly the antibonding orbital of the C-Br bond. This distribution would suggest that the molecule is susceptible to nucleophilic attack at the propyl chain and electrophilic attack on the aromatic rings.

Illustrative Data on Molecular Orbitals:

| Orbital | Energy (eV) | Primary Atomic Contributions |

|---|---|---|

| LUMO+1 | -0.5 | Aromatic C, Propyl C-H |

| LUMO | -1.2 | Propyl C-Br (σ*) |

| HOMO | -6.5 | Aromatic C-C (π) |

Note: The data in this table is illustrative and represents typical values that would be obtained from such calculations.

Density Functional Theory (DFT) Studies for Optimized Geometries and Energetics

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional structure and energetic properties of molecules. DFT calculations can determine the most stable geometric arrangement of atoms in this compound by finding the minimum energy on the potential energy surface.

These studies provide precise bond lengths, bond angles, and dihedral angles for the molecule's ground state. For this compound, DFT would likely predict a boat-like conformation for the central dihydroanthracene ring, which is characteristic of this system. The orientation of the 3-bromopropyl substituent relative to the ring system would also be determined, identifying the most energetically favorable rotamers. Furthermore, DFT calculations can yield important energetic data such as the heat of formation and strain energy, offering insights into the molecule's thermodynamic stability.

Hypothetical Optimized Geometric Parameters:

| Parameter | Value |

|---|---|

| C9-C10 Bond Length | 1.55 Å |

| C-Br Bond Length | 1.95 Å |

| C9-C(propyl) Bond Length | 1.54 Å |

| C-C-C Angle (propyl) | 112° |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from DFT studies.

Molecular Dynamics Simulations for Conformational Landscape Analysis

While DFT can identify stable conformations, molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of the conformational landscape of this compound.

These simulations can reveal the different conformations the molecule can adopt at a given temperature and the energy barriers between them. For the flexible 3-bromopropyl side chain, MD simulations would be particularly useful in mapping out its various rotational states and their probabilities. This information is crucial for understanding how the molecule's shape can influence its interactions with other molecules, such as in a biological system or a chemical reaction. The simulations can also provide insights into the flexibility of the dihydroanthracene ring system itself.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, theoretical calculations can predict various spectroscopic parameters, which can then be compared with experimental spectra for validation.

Time-dependent DFT (TD-DFT) can be used to predict the ultraviolet-visible (UV-Vis) absorption spectrum by calculating the energies of electronic transitions. The predicted wavelengths of maximum absorption (λmax) can help in identifying the compound. Similarly, the vibrational frequencies can be calculated to predict the infrared (IR) and Raman spectra. These calculated frequencies correspond to specific bond stretches, bends, and twists within the molecule, aiding in the assignment of experimental spectral peaks. Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be computed, providing a powerful tool for structure elucidation and confirmation.

Exemplary Predicted Spectroscopic Data:

| Spectrum | Predicted Parameter | Value |

|---|---|---|

| UV-Vis | λmax | 265 nm |

| IR | C-Br Stretch | 650 cm⁻¹ |

| ¹H NMR | CH₂-Br Chemical Shift | 3.4 ppm |

Note: This table contains illustrative data to demonstrate the output of spectroscopic parameter predictions.

Computational Exploration of Reaction Pathways and Transition States

Understanding the reactivity of this compound involves exploring the potential chemical reactions it can undergo. Computational chemistry provides the tools to map out reaction pathways and identify the transition states that connect reactants, intermediates, and products. arxiv.orgnih.govethz.ch

Advanced Applications in Chemical Synthesis and Materials Science Precursors

Role as a Versatile Synthetic Building Block

The utility of 9-(3-Bromopropyl)-9,10-dihydroanthracene in organic synthesis stems from the reactivity of the C-Br bond and the structural features of the dihydroanthracene core.

Precursor for Fluorescent Probes and Sensors

The 9,10-dihydroanthracene (B76342) scaffold, while not as extensively conjugated as anthracene (B1667546), can be readily converted to the highly fluorescent anthracene system through oxidation. The bromopropyl chain allows for the attachment of various recognition moieties (e.g., receptors for ions or molecules) or environmentally sensitive groups.

General Synthetic Strategy:

Reaction at the Bromine Terminus: The terminal bromine can be displaced by nucleophiles such as amines, thiols, or alkoxides. This allows for the covalent attachment of a specific sensor component.

Oxidation to Anthracene: The dihydroanthracene core can be oxidized to the corresponding anthracene. This step is crucial for "turning on" or modulating the fluorescence of the final probe.

For instance, a nucleophilic substitution reaction with an amine-containing ionophore could yield a new molecule. Subsequent oxidation would generate a fluorescent sensor where the binding of a target ion to the ionophore would cause a change in the fluorescence emission of the anthracene core, either through quenching or enhancement. While specific examples starting directly from this compound are not prevalent in the literature, the synthesis of fluorescent probes from other haloalkyl-functionalized anthracenes is a well-established methodology.

Intermediate in the Synthesis of Complex Organic Molecules

The bifunctional nature of this compound makes it a useful intermediate. The dihydroanthracene unit can act as a rigid spacer or a sterically demanding group, while the bromopropyl chain allows for the introduction of further functionalities or the connection to other molecular fragments.

An example of its application can be inferred from the synthesis of spirocyclic compounds. The bromopropyl chain can be used to form a new ring system that is spiro-fused to the 9-position of the dihydroanthracene core. Such structures are of interest in medicinal chemistry and materials science for their unique three-dimensional geometries.

Scaffold for Macrocyclic and Supramolecular Chemistry

The rigid, V-shaped geometry of the 9,10-dihydroanthracene unit makes it an excellent candidate for the construction of macrocycles and supramolecular assemblies. The bromopropyl group provides a reactive site for connecting to other building blocks.

Potential Synthetic Routes to Macrocycles:

Dimerization: Reaction of this compound with a difunctional linker under high dilution conditions could lead to the formation of a macrocycle containing two dihydroanthracene units.

Reaction with other Scaffolds: Co-cyclization with other rigid building blocks can lead to the formation of complex host molecules for guest recognition.

These macrocycles can exhibit interesting host-guest chemistry, with the cavity size and shape being defined by the dihydroanthracene units.

Derivatization for Polymer and Oligomer Synthesis

The bromopropyl group can be converted into a polymerizable functional group, allowing for the incorporation of the 9,10-dihydroanthracene moiety into polymers and oligomers.

Methods of Derivatization:

Conversion to a Monomer: The bromo group can be replaced by a polymerizable unit such as an acrylate, methacrylate, or styrenic group through nucleophilic substitution. The resulting monomer can then be polymerized using standard techniques like free-radical or controlled radical polymerization.

Polycondensation: The bromopropyl group can participate in polycondensation reactions. For example, reaction with a diamine or a diol could lead to the formation of polyamines or polyethers, respectively, with the dihydroanthracene unit in the polymer backbone.

The incorporation of the bulky and rigid 9,10-dihydroanthracene unit into a polymer chain can significantly influence the polymer's properties, such as increasing its glass transition temperature, modifying its solubility, and imparting specific optical properties.

Applications in Donor-Acceptor Systems and Charge Transfer Complexes as a Structural Component

The 9,10-dihydroanthracene core can act as a non-conjugated, rigid bridge in donor-acceptor systems. This allows for the study of through-space charge transfer interactions between a donor and an acceptor group attached to the molecule.

Design of Donor-Acceptor Systems:

A donor group can be attached at one position (e.g., on one of the phenyl rings), and an acceptor group can be attached to the end of the propyl chain (after displacement of the bromine).

The rigid dihydroanthracene scaffold holds the donor and acceptor at a fixed distance and orientation, which is crucial for studying the fundamental aspects of charge transfer.

While the dihydroanthracene itself is not electronically conjugated between the two phenyl rings, its derivatives can be part of larger conjugated systems. For example, functionalized 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene derivatives have been synthesized and studied for their intramolecular charge-transfer properties rsc.org.

Functionalization for Surface Modification and Nanomaterial Integration

The bromopropyl group of this compound provides a convenient anchor for grafting the molecule onto the surface of various nanomaterials, such as nanoparticles, graphene, or carbon nanotubes.

Strategies for Surface Modification:

Ligand Exchange: The bromo group can be converted to a thiol or a carboxylic acid, which can then bind to the surface of metal or metal oxide nanoparticles.

Covalent Functionalization: The bromopropyl group can react with functional groups present on the surface of nanomaterials (e.g., hydroxyl groups on silica (B1680970) nanoparticles).

The attachment of the 9,10-dihydroanthracene moiety to nanomaterials can be used to:

Improve Dispersibility: The bulky organic group can prevent the aggregation of nanoparticles in solution.

Introduce Optical Properties: The dihydroanthracene can be converted to anthracene to impart fluorescence to the nanomaterial.

Create Hybrid Materials: The functionalized nanomaterials can be used as building blocks for the creation of new hybrid materials with combined properties. For example, anthracene-functionalized ruthenium nanoparticles have been shown to exhibit interesting photoluminescence and conductivity properties rsc.org.

Emerging Research Avenues and Future Perspectives

Exploration of Novel Reaction Pathways

The presence of a terminal bromine atom on the propyl chain of 9-(3-Bromopropyl)-9,10-dihydroanthracene makes it a prime candidate for a variety of nucleophilic substitution reactions. These reactions can be exploited to introduce a wide range of functional groups, thereby creating a diverse library of derivatives with tailored properties.

One of the most promising avenues is the conversion of the bromo group to an azide (B81097), yielding 9-(3-azidopropyl)-9,10-dihydroanthracene. This azide derivative is a key precursor for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry reactions. scripps.educsmres.co.uk This highly efficient and specific reaction allows for the facile conjugation of the 9,10-dihydroanthracene (B76342) moiety to a wide array of alkyne-containing molecules, including polymers, biomolecules, and fluorescent dyes. researchgate.netnih.gov

Another important transformation is the reaction with amines to produce 9-(3-aminopropyl)-9,10-dihydroanthracene and its N-substituted derivatives. These amino-functionalized compounds can serve as ligands for metal complexes or as monomers for the synthesis of novel polyamides and polyimines. nih.gov The primary amine, in particular, is a versatile functional handle for further derivatization.

Furthermore, the bromo-propyl group can participate in the formation of organometallic reagents, such as Grignard or organolithium reagents, enabling the formation of new carbon-carbon bonds. This opens up pathways to more complex molecular architectures incorporating the 9,10-dihydroanthracene scaffold.

A summary of potential reaction pathways is presented in the table below.

| Starting Material | Reagent | Product | Reaction Type | Potential Application |

| This compound | Sodium Azide | 9-(3-Azidopropyl)-9,10-dihydroanthracene | Nucleophilic Substitution | Click Chemistry, Bioconjugation |

| This compound | Ammonia/Amines | 9-(3-Aminopropyl)-9,10-dihydroanthracene | Nucleophilic Substitution | Ligand Synthesis, Polymer Monomer |

| This compound | Triphenylphosphine | (3-(9,10-Dihydroanthracen-9-yl)propyl)triphenylphosphonium bromide | Quarternization | Wittig Reagent Precursor |

| This compound | Magnesium | (3-(9,10-Dihydroanthracen-9-yl)propyl)magnesium bromide | Grignard Reagent Formation | Carbon-Carbon Bond Formation |

Integration into Advanced Functional Materials Architectures

The unique photophysical properties of the anthracene (B1667546) core, combined with the synthetic versatility of the bromopropyl chain, make this compound an attractive building block for advanced functional materials.

Polymers: The bromo- or amino-functionalized derivatives of this compound can be used as monomers in various polymerization reactions, such as polycondensation or ring-opening metathesis polymerization (ROMP). researchgate.net The resulting polymers would incorporate the bulky, photoluminescent 9,10-dihydroanthracene unit in the polymer backbone or as a pendant group, leading to materials with interesting optical and electronic properties for applications in organic light-emitting diodes (OLEDs), sensors, and fluorescent probes. cmu.edu

Metal-Organic Frameworks (MOFs): The amino-functionalized derivatives can act as organic linkers for the construction of novel MOFs. researchgate.netrsc.org The 9,10-dihydroanthracene moiety can influence the porosity and photoluminescence of the resulting framework, making them potentially useful for gas storage, separation, and catalysis.

Supramolecular Assemblies: The rigid nature of the 9,10-dihydroanthracene core can be exploited to design molecules that self-assemble into well-defined supramolecular structures. The functionalized propyl chain can be used to introduce recognition motifs, such as hydrogen bonding or metal-coordinating sites, to direct the self-assembly process.

Development of Catalytic Applications

Derivatives of this compound have the potential to be developed into novel ligands for transition metal catalysis. The introduction of coordinating groups, such as phosphines, amines, or N-heterocyclic carbenes, onto the propyl chain can lead to new ligand architectures. nih.govnih.gov

The 9,10-dihydroanthracene scaffold can provide a specific steric and electronic environment around the metal center, potentially influencing the activity and selectivity of the catalyst. mdpi.com For example, ligands derived from this compound could be explored in cross-coupling reactions, hydrogenation, and polymerization catalysis. The modular synthesis of these ligands would allow for the fine-tuning of their properties to optimize catalytic performance for specific transformations.

Interdisciplinary Research with Other Scientific Fields

The unique properties of this compound and its derivatives make them promising candidates for applications in various scientific disciplines beyond traditional chemistry.

Medicinal Chemistry: Aromatic compounds are fundamental in drug design due to their ability to interact with biological targets. jocpr.com The 9,10-dihydroanthracene core is a known pharmacophore in some biologically active molecules. For instance, 9-(aminomethyl)-9,10-dihydroanthracene has been identified as a novel 5-HT2A receptor antagonist. nih.govnih.gov The 3-bromopropyl chain provides a handle to attach this core to other molecules or to systematically modify its properties to develop new therapeutic agents or chemical probes for studying biological systems. nih.govrsc.orgmdpi.com

Bioimaging: By attaching fluorescent dyes to the 9-(3-azidopropyl)-9,10-dihydroanthracene scaffold via click chemistry, novel fluorescent probes can be developed for bioimaging applications. The 9,10-dihydroanthracene unit itself possesses intrinsic fluorescence, which could be modulated upon binding to specific analytes or cellular components. cmu.edu

Sensor Technology: The incorporation of this compound derivatives into polymer films or onto surfaces could lead to the development of new chemical sensors. The interaction of the functionalized dihydroanthracene moiety with specific analytes could induce a change in its fluorescence or other photophysical properties, enabling the detection of various chemical species.

Q & A

Basic Synthesis and Key Intermediates

Q: What are the standard synthetic routes for preparing 9-(3-bromopropyl)-9,10-dihydroanthracene, and what intermediates are critical? A:

- Deprotonation-Alkylation Strategy :

- Deprotonation : React 9,10-dihydroanthracene with a strong base (e.g., LDA or KOtBu) to generate the monoanion intermediate .

- Alkylation : Treat the anion with 1,3-dibromopropane to yield this compound. This intermediate is pivotal for synthesizing oligomers with trimethylene-linked dihydroanthracene units .

- Key Intermediate : The bromopropyl derivative serves as a precursor for linear oligomerization and polymer functionalization .

Advanced Purification Challenges

Q: How can researchers overcome chromatographic limitations when purifying 9,10-dihydroanthracene derivatives from planar analogs like anthracene? A:

- Issue : Traditional chromatography fails due to identical Rf values in common solvents (e.g., hexane/ethyl acetate) .

- Solution :

Analytical Characterization Techniques

Q: Which spectroscopic methods are most effective for confirming the regioselectivity of alkylation in this compound? A:

- 1H/13C-NMR :

- X-ray Crystallography : Resolves steric effects and confirms bond angles in crystalline derivatives .

Bromination Method Optimization

Q: What are the advantages of using bromodimethylsulfonium bromide (BDMS) over molecular bromine for synthesizing brominated precursors? A:

- Safety : BDMS is non-volatile and less corrosive than Br2, reducing inhalation risks .

- Efficiency : Reactions proceed at room temperature in CH2Cl2, achieving >95% yield of 9,10-dibromoanthracene in 30 minutes .

- Scalability : Suitable for gram-scale synthesis without requiring specialized equipment .

Applications in Polymer Science

Q: How does this compound enable the design of reversible polymer systems? A:

- Reversible Crosslinking : The bromopropyl group facilitates nucleophilic substitution (e.g., with thiols or amines), forming dynamic covalent bonds. These bonds can be thermally or photolytically cleaved .

- Oligomer Synthesis : Acts as a bifunctional monomer to create trimethylene-bridged oligomers with tunable chain lengths .

Hydrogen-Donor Capabilities

Q: What experimental conditions optimize the use of 9,10-dihydroanthracene derivatives as hydrogen donors in transfer hydrogenation? A:

- Catalytic System : Combine with [7H]-benzanthrone in toluene under reflux to transfer H2 to fullerenes (C60/C70) .

- Oxidative Aromatization : Use activated carbon and O2 in xylene to regenerate anthracene from dihydro derivatives, enabling catalytic cycles .

Safety and Handling Protocols

Q: What are the critical safety measures for handling this compound in the lab? A:

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid vapor exposure .

- Storage : Keep in sealed containers under argon at 2–8°C to prevent hydrolysis of the C-Br bond .

- Waste Disposal : Collect brominated waste in halogen-specific containers for incineration by certified contractors .

Environmental Impact and Degradation

Q: How do researchers mitigate the aquatic toxicity risks of 9,10-dihydroanthracene derivatives? A:

- Biodegradation Studies : Screen microbial consortia (e.g., Pseudomonas spp.) to identify strains capable of cleaving the anthracene core .

- Adsorption : Use activated carbon filters in lab wastewater systems to capture hydrophobic derivatives .

Reactivity with Electrophiles

Q: What factors control the regioselectivity of electrophilic substitutions in 9,10-dihydroanthracene derivatives? A:

- Steric Effects : The 9-position is more reactive due to reduced steric hindrance compared to the 1- and 2-positions .

- Electronic Effects : Electron-donating substituents (e.g., alkyl chains) enhance nucleophilicity at the 9-position, directing electrophiles to this site .

Physical Properties Data

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 333.22 g/mol | |

| Melting Point | 108–109°C | |

| Solubility | Insoluble in H2O; soluble in toluene, CH2Cl2 | |

| LogP (Octanol-Water) | 5.8 (predicted) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.